N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide
CAS No.: 536701-84-5
Cat. No.: VC6364758
Molecular Formula: C17H15FN2OS
Molecular Weight: 314.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536701-84-5 |
|---|---|
| Molecular Formula | C17H15FN2OS |
| Molecular Weight | 314.38 |
| IUPAC Name | N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C17H15FN2OS/c1-11-17(14-4-2-3-5-15(14)19-11)22-10-16(21)20-13-8-6-12(18)7-9-13/h2-9,19H,10H2,1H3,(H,20,21) |
| Standard InChI Key | BXHQMZSNWSWJGJ-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)F |
Introduction
N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a fluorophenyl group, an indole moiety, and a sulfanyl-acetamide linkage. It has gained attention in medicinal chemistry due to its potential pharmacological properties.
Synthesis
The synthesis of N-(4-fluorophenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide typically involves:
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Starting Materials: A fluorinated aniline derivative (e.g., 4-fluoroaniline), 2-methylindole, and chloroacetyl chloride.
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Reaction Steps:
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Chloroacetylation of the indole derivative to form a chloroacetyl intermediate.
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Nucleophilic substitution with the thiol group of the indole derivative.
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Final coupling with 4-fluoroaniline to yield the target compound.
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The reaction is conducted under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to ensure high yield and purity.
Pharmacological Interest
Preliminary studies suggest that compounds with similar structures exhibit:
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Anticancer Properties: Indole derivatives are known for their cytotoxic effects against tumor cells.
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Antimicrobial Activity: The sulfanyl-acetamide linkage may enhance antibacterial or antifungal efficacy.
Drug Design
The compound's fluorine atom contributes to favorable pharmacokinetics by improving metabolic stability and membrane permeability.
Analytical Data
| Analytical Method | Observations |
|---|---|
| NMR Spectroscopy | Distinct chemical shifts for aromatic protons and functional groups observed. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to 314 g/mol confirms molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic peaks for amide (C=O stretch ~1650 cm⁻¹) and thiol groups (~2500 cm⁻¹). |
These analytical techniques confirm the structural integrity and purity of the compound.
Biological Evaluation
Although specific data for this compound is limited, related analogs have been evaluated for:
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Cytotoxicity Assays: Demonstrating selective inhibition of cancer cell lines.
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Enzyme Inhibition Studies: Targeting kinases or proteases in disease pathways.
Further in vitro and in vivo studies are necessary to establish its therapeutic potential.
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